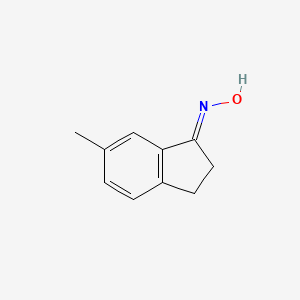

6-Methyl-2,3-dihydro-1H-inden-1-one oxime

Description

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-(6-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-2-3-8-4-5-10(11-12)9(8)6-7/h2-3,6,12H,4-5H2,1H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCLZLHMLPUOAD-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCC2=NO)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC\2=C(CC/C2=N\O)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Properties and Synthetic Utility of 6-Methyl-1-Indanone Oxime

[1]

Executive Summary

6-Methyl-1-indanone oxime is the oxime derivative of 6-methyl-1-indanone (CAS 24623-20-9). It serves as a critical electrophilic scaffold in organic synthesis, particularly for the preparation of 6-methyl-1-aminoindane (a serotonin releasing agent analog) and 7-methyl-1,2,3,4-tetrahydroquinolin-2-one via the Beckmann rearrangement. Its chemical behavior is defined by the stability of the bicyclic indane core and the amphoteric nature of the oxime (

Physicochemical Profile

The compound features a fused benzene-cyclopentane ring system. The methyl group at the C6 position exerts a weak electron-donating effect (+I), which subtly influences the basicity of the oxime nitrogen and the migratory aptitude of the aryl ring during rearrangement.

| Property | Description / Value |

| Chemical Name | 6-methyl-N-hydroxy-2,3-dihydro-1H-inden-1-imine |

| Parent Ketone CAS | (6-methyl-1-indanone) |

| Molecular Formula | |

| Molecular Weight | 177.22 g/mol |

| Physical State | Crystalline Solid (White to pale yellow) |

| Melting Point | Predicted:[1][2][3] 145–155 °C (Based on 1-indanone oxime mp 146-150 °C) |

| Solubility | Soluble in EtOH, MeOH, DMSO, |

| Isomerism | Exists primarily as the (E)-isomer due to steric repulsion between the hydroxyl group and the peri-hydrogen at C7. |

Synthetic Protocol: Oximation of 6-Methyl-1-Indanone[1][4]

The synthesis follows a standard condensation mechanism between the ketone and hydroxylamine hydrochloride. The use of a base (pyridine or sodium acetate) is critical to neutralize the HCl byproduct and drive the equilibrium forward.

Methodology

-

Reagents: 6-Methyl-1-indanone (1.0 eq), Hydroxylamine hydrochloride (

, 1.2 eq), Pyridine (solvent/base) or EtOH/NaOAc. -

Procedure:

-

Dissolve 6-methyl-1-indanone in ethanol (or pyridine).[3]

-

Reflux the mixture at 80 °C for 2–3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Concentrate solvent, dilute with ice water to precipitate the oxime. Filter and wash with cold water.

-

Purification: Recrystallize from ethanol/water to obtain pure crystals.

-

Reaction Mechanism & Workflow

Caption: Condensation pathway for oxime formation involving nucleophilic attack and dehydration.

Reactivity and Transformations[7][8][9][10][11][12]

The versatility of 6-methyl-1-indanone oxime lies in its two primary reaction pathways: Beckmann Rearrangement and Reduction .

A. Beckmann Rearrangement (Ring Expansion)

Treatment with acid catalysts (PPA,

-

Regioselectivity: The group anti to the hydroxyl group migrates. In 1-indanone oximes, the aryl ring (C7a) is anti to the OH in the stable (E)-isomer.

-

Migration: The bond between C1 and the aromatic ring (C7a) breaks, and nitrogen inserts.

-

Product: 7-methyl-1,2,3,4-tetrahydroquinolin-2-one (A hydrocarbostyril derivative).

-

Mechanism:

-

Protonation of the OH group.[6]

-

Loss of water concurrent with [1,2]-migration of the aryl ring to Nitrogen.

-

Hydrolysis of the resulting nitrilium ion to the lactam.

-

Caption: Acid-mediated ring expansion yielding the tetrahydroquinolinone scaffold.

B. Reduction to Amines

The oxime can be reduced to 6-methyl-1-aminoindane , a primary amine. This is a key step in synthesizing analogs of MMAI (5-methoxy-6-methyl-2-aminoindane) or other CNS-active agents.

-

Reagents:

-

Catalytic Hydrogenation:

, Pd/C or Raney Ni (often with acetic anhydride to prevent secondary amine formation). -

Chemical Reduction: Sodium (Na) in Ethanol, or

in THF.

-

-

Outcome: The

bond is saturated to

Analytical Characterization

To validate the identity of 6-methyl-1-indanone oxime, researchers should look for the following spectral signatures:

-

IR Spectroscopy:

-

O-H Stretch: Broad band at 3200–3400

. -

C=N Stretch: Weak to medium band at 1640–1660

. -

N-O Stretch: Distinct band around 930–960

.

-

-

1H NMR (

):-

Methyl Group: Singlet at

ppm. -

Methylene Protons (C2, C3): Multiplets at

ppm. -

Oxime OH: Broad singlet (exchangeable with

) often -

Aromatic Protons: The proton at C7 (peri to the oxime) is often deshielded (

ppm) in the (E)-isomer due to the lone pair of nitrogen or magnetic anisotropy of the C=N bond.

-

Applications in Drug Development[7]

-

CNS Agents: The reduced amine (6-methyl-1-aminoindane) serves as a rigidified analog of amphetamines, used to study monoamine transporter selectivity.

-

Hydrocarbostyrils: The Beckmann rearrangement product is a precursor for quinolinone-based pharmaceuticals, which exhibit anti-platelet and cardiotonic activities.

References

-

Beckmann Rearrangement of Indanone Oximes

- Source: Park, K. K., et al. "Beckmann Rearrangements of 1-Indanone Oxime Derivatives Using Aluminum Chloride." Journal of the Korean Chemical Society, 2004.

- Relevance: Establishes the protocol for rearranging methyl-substituted indanone oximes to hydrocarbostyrils.

-

Synthesis of Indanone Oximes

- Source: Organic Syntheses, Coll. Vol. 9, p.1 (1998); Vol. 73, p.1 (1996).

- Relevance: Provides the definitive standard operating procedure (SOP)

-

Reduction of Oximes to Amines

- Source:Journal of Medicinal Chemistry, 1991, 34(5), 1662–1668.

- Relevance: Discusses the synthesis of aminoindanes (like MMAI)

-

6-Methyl-1-Indanone (Precursor Data)

- Source: Sigma-Aldrich Product Specific

-

Relevance: Verifies the starting material properties (CAS 24623-20-9).[8]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 6-Methyl-1-indanone 99 24623-20-9 [sigmaaldrich.com]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Sciencemadness Discussion Board - How to reduce oximes to amines? - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Beckmann Rearrangement [organic-chemistry.org]

- 7. rsc.org [rsc.org]

- 8. 6-Methyl-1-indanone | 24623-20-9 [chemicalbook.com]

An In-depth Technical Guide to Stereoisomerism in Substituted Indanone Oximes: E/Z Configuration, Characterization, and Implications

Executive Summary

The stereochemical configuration of pharmacologically active molecules is a cornerstone of modern drug development. For compounds containing a C=N double bond, such as oximes, this manifests as E/Z isomerism. Substituted indanones are a privileged scaffold in medicinal chemistry, found in numerous therapeutic agents.[1] The conversion of the indanone ketone to an oxime introduces a critical stereocenter, where the E and Z isomers can exhibit profoundly different physicochemical properties, ADME profiles, and biological activities. This guide provides a comprehensive technical overview of the synthesis, stereochemical assignment, and factors influencing the E/Z configuration of substituted indanone oximes, tailored for researchers and professionals in drug discovery and development.

The Fundamental Principles of E/Z Isomerism in Oximes

Oximes are a class of organic compounds with the general formula RR'C=N-OH, formed by the condensation of an aldehyde or ketone with hydroxylamine.[2] When the two substituents on the carbonyl carbon (R and R') are different, as is the case with substituted indanones, the resulting oxime can exist as two distinct geometric isomers. These isomers, designated as E (entgegen, opposite) and Z (zusammen, together), arise from the restricted rotation around the C=N double bond.

The assignment of E/Z configuration is based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the C=N bond. For a ketoxime derived from a substituted 1-indanone:

-

The substituents on the carbon are the aromatic ring portion and the CH₂ group of the five-membered ring.

-

The substituents on the nitrogen are the hydroxyl (-OH) group and a lone pair of electrons.

The hydroxyl group has a higher priority than the lone pair. The priority of the carbon substituents depends on the specific substitution pattern of the indanone. The isomer where the highest priority groups on the carbon and nitrogen (the -OH group) are on the same side of the double bond is the Z-isomer, while the isomer where they are on opposite sides is the E-isomer.

Sources

The Rising Profile of Indanone Oximes in Medicinal Chemistry: A Technical Guide

The indanone scaffold, a privileged structure in medicinal chemistry, has long been a focal point for the development of novel therapeutic agents. Its rigid, bicyclic framework provides a versatile template for the design of molecules with a wide array of biological activities. Among the various derivatives of this scaffold, indanone oximes have emerged as a particularly promising class of compounds, demonstrating significant potential in diverse therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions. This technical guide provides an in-depth exploration of indanone oximes, from their synthesis and chemical properties to their multifaceted roles in drug discovery and development. It is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical entity.

The Indanone Oxime Core: A Gateway to Biological Activity

The introduction of an oxime moiety (C=N-OH) to the indanone core significantly alters its electronic and steric properties, often leading to enhanced biological activity and improved pharmacokinetic profiles compared to the parent ketone. The oxime group, with its hydrogen bond donor and acceptor capabilities, can engage in specific interactions with biological targets, such as enzymes and receptors, that are not possible for the corresponding carbonyl. This unique feature is a key driver behind the diverse pharmacological effects observed for this class of compounds.

Synthetic Strategies for Indanone Oximes

The synthesis of indanone oximes is typically a straightforward process, most commonly involving the condensation of a substituted 1-indanone with hydroxylamine hydrochloride in the presence of a base. This reaction is generally high-yielding and can be adapted to a wide range of substituted indanones, allowing for the generation of diverse chemical libraries for biological screening.

Further derivatization of the oxime group, such as the formation of oxime ethers and esters, provides an additional avenue for modulating the physicochemical and biological properties of these compounds. For instance, acylation of the oxime hydroxyl group can serve as a prodrug strategy to improve oral bioavailability.

General Protocol for the Synthesis of 1-Indanone Oxime

A representative experimental protocol for the synthesis of the parent 1-indanone oxime is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-indanone (1 equivalent) in a suitable solvent such as ethanol or pyridine.

-

Addition of Reagents: Add hydroxylamine hydrochloride (1.05-1.2 equivalents) and a base, such as sodium acetate or potassium carbonate (2-4 equivalents), to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 3-24 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure. The crude product is then typically purified by recrystallization or column chromatography on silica gel to yield the desired 1-indanone oxime.[1]

Therapeutic Applications and Biological Activities

Indanone oximes have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug development in several key therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of indanone derivatives, with several studies highlighting the importance of the oxime functionality for cytotoxic activity.

Mechanism of Action: The anticancer effects of indanone oximes are often multi-faceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways that are critical for cancer cell proliferation and survival.[2] For instance, some indanone derivatives have been shown to induce apoptosis through the mitochondrial-associated pathway, as evidenced by the upregulation of pro-apoptotic proteins like Bax and caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[3]

Structure-Activity Relationship (SAR): SAR studies have revealed that the substitution pattern on both the indanone ring and any appended aromatic moieties plays a crucial role in determining the anticancer potency. For example, in a series of spiroisoxazoline derivatives of indanone, compounds bearing a 3,4-dimethoxyphenyl group exhibited potent cytotoxicity against MCF-7 breast cancer cells.[3] The presence of an oxime group at the 2-position of some indirubin analogs was found to be crucial for their cytotoxic effects.[4]

Quantitative Data:

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 9f | 3'-(3,4-dimethoxyphenyl)-4'-(4-(methylsulfonyl)phenyl) spiroisoxazoline indanone | MCF-7 | 0.03 ± 0.01 | [3] |

| ITH-6 | N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine | HT-29 (colorectal) | 0.44 | [5] |

| 11g | Oxime with 2-(5-bromophenyl)thiophene moiety | MCF-7 | 0.28 | [6] |

| 11d | Oxime with 2-phenylthiophene moiety | MCF-7 | 0.79 | [6] |

Neuroprotective Activity: Acetylcholinesterase Inhibition

The indanone scaffold is a key component of donepezil, a well-established acetylcholinesterase (AChE) inhibitor used for the treatment of Alzheimer's disease. Consequently, there has been significant interest in developing novel indanone-based AChE inhibitors, with several studies demonstrating the potential of indanone oximes in this area.

Mechanism of Action: Indanone oxime-based AChE inhibitors act by binding to the active site of the AChE enzyme, thereby preventing the breakdown of the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, which can help to improve cognitive function in patients with Alzheimer's disease.

Structure-Activity Relationship (SAR): The AChE inhibitory activity of indanone derivatives is highly dependent on the nature of the substituent at the 2-position and on the indanone ring itself. For example, a series of indanone derivatives with a piperidine group linked by a two-carbon spacer showed potent AChE inhibition, with one compound exhibiting an IC50 value significantly lower than that of donepezil.[3] While not an oxime, this highlights the importance of the linker and substituent. For oximes, the position and nature of substituents on the pyridine ring in bisquaternary oximes significantly influence their AChE inhibition potency.[7]

Quantitative Data:

| Compound ID | Substitution Pattern | Target | IC50 (µM) | Reference |

| 6a | Indanone with a piperidine group linked by a two-carbon spacer | AChE | 0.0018 | [3] |

| 9 | Indanone derivative | AChE | 0.0148 | [8] |

| 14 | Indanone derivative | AChE | 0.0186 | [8] |

| C5 | Indanone derivative | AChE | 1.16 ± 0.41 | [9] |

Anti-inflammatory Activity

Indanone derivatives have also shown promise as anti-inflammatory agents. Their mechanism of action in this context often involves the inhibition of key inflammatory mediators and signaling pathways.

Mechanism of Action: Some indanone derivatives exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[2][9] This is often achieved by blocking the activation of pro-inflammatory signaling pathways like NF-κB and MAPK.[2][10]

Structure-Activity Relationship (SAR): The anti-inflammatory activity of 2-benzylidene-1-indanone derivatives is influenced by the substitution pattern on the benzylidene moiety. For example, certain substitutions can enhance the inhibition of LPS-induced IL-6 and TNF-α production.[9]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.[11][12]

-

Reagent Preparation:

-

Phosphate Buffer (e.g., 0.1 M, pH 8.0).

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution in phosphate buffer.

-

Acetylthiocholine iodide (ATCI) substrate solution in deionized water (prepare fresh).

-

AChE enzyme solution (from a commercial source, e.g., electric eel).

-

Test compound (indanone oxime derivative) stock solution in a suitable solvent (e.g., DMSO), with serial dilutions prepared in phosphate buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE enzyme solution to all wells except the blank.

-

Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI substrate solution.

-

Measure the increase in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).

-

Calculate the IC50 value from the dose-response curve.

-

Visualizing the Science: Diagrams and Workflows

General Synthetic and Evaluation Workflow

Caption: Proposed mitochondrial-mediated apoptosis pathway induced by some anticancer indanone oximes.

Pharmacokinetics and ADME Profile

The development of any new therapeutic agent requires a thorough understanding of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). While comprehensive ADME data for many specific indanone oxime derivatives is still emerging, some general principles can be considered. The lipophilicity and hydrogen bonding capacity of the oxime group can influence membrane permeability and interactions with metabolic enzymes. In silico ADME predictions are often employed in the early stages of drug discovery to guide the selection of candidates with favorable pharmacokinetic profiles. [13]Further preclinical studies are necessary to fully characterize the ADME and toxicity profiles of promising indanone oxime leads. [14]

Future Perspectives

The indanone oxime scaffold represents a fertile ground for the discovery of new and improved therapeutic agents. The versatility of its synthesis and the wide range of biological activities associated with its derivatives make it an attractive starting point for drug discovery campaigns. Future research in this area will likely focus on:

-

Target-Specific Design: The rational design of indanone oximes that are highly selective for specific biological targets to minimize off-target effects and improve safety profiles.

-

Elucidation of Mechanisms: Deeper investigation into the molecular mechanisms underlying the biological activities of indanone oximes to facilitate the development of more effective second-generation compounds.

-

Pharmacokinetic Optimization: A greater emphasis on optimizing the ADME properties of lead compounds to enhance their drug-like characteristics and improve their clinical translatability.

-

Exploration of New Therapeutic Areas: The evaluation of indanone oximes against a broader range of diseases to uncover new therapeutic opportunities.

References

-

Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anti-cancer agents. ResearchGate, [Link]

Sources

- 1. US7262326B2 - Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermediates - Google Patents [patents.google.com]

- 2. Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. papers.ssrn.com [papers.ssrn.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. biogem.it [biogem.it]

The Indanone Scaffold: A Technical Analysis of Biological Activity and Medicinal Potential

[1][2][3]

Executive Summary

The indanone (2,3-dihydro-1H-inden-1-one) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. Its inherent rigidity, combined with the planarity of the fused benzene ring, allows for precise orientation of substituents, making it an ideal template for drug design in neurodegenerative disorders, oncology, and inflammation.

This technical guide synthesizes the structure-activity relationships (SAR), mechanistic pathways, and validation protocols for indanone derivatives, specifically focusing on their roles as Acetylcholinesterase (AChE) inhibitors, Tubulin polymerization inhibitors, and COX-2 selective anti-inflammatory agents.

Structural Architecture & SAR Analysis

The biological versatility of indanone stems from its ability to undergo regio-selective functionalization. The core structure consists of a benzene ring fused to a five-membered cyclopentanone ring.

SAR Logic and Functionalization

-

Position C2 (The Linker Region): Modification here, particularly with benzylidene moieties (arylidene indanones), is critical for AChE inhibition and tubulin binding . The

-unsaturated ketone system acts as a Michael acceptor, potentially forming covalent bonds with cysteine residues in target proteins. -

Position C5/C6 (The Electronic Region): Electron-donating groups (methoxy, hydroxyl) at these positions often enhance affinity for the colchicine binding site on tubulin.

-

N-Substitution (if Indanone-derived hydrazones): Essential for modulating lipophilicity and blood-brain barrier (BBB) permeability in neurodegenerative applications.

Visualization of SAR Pathways

Figure 1: Structural Activity Relationship (SAR) map detailing how specific regiochemical modifications drive therapeutic selectivity.

Therapeutic Module A: Neurodegeneration (Alzheimer’s Disease)

Indanone derivatives are extensively studied as dual inhibitors of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B). The rationale is to mimic the pharmacophore of Donepezil , an FDA-approved AChE inhibitor which contains an indanone-like moiety (specifically an indanone precursor in its synthesis and structural logic).

Mechanistic Insight

Potent derivatives often feature a N-benzylpyridinium or piperidine moiety linked to the indanone core. This design allows the molecule to span the active site of AChE, interacting with both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) .

-

Key Compound: Indanone-piperidine derivatives (e.g., Compound 6a).[1]

-

Potency: Reported IC

values as low as 0.0018 µM (1.8 nM), significantly more potent than Donepezil in vitro 1.

Validated Protocol: Modified Ellman’s Assay

To verify AChE inhibitory activity, the Ellman method is the gold standard.

Objective: Determine the IC

Reagents:

-

Phosphate Buffer (0.1 M, pH 8.0)

-

DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) [Ellman's Reagent]

-

Acetylthiocholine iodide (ATChI) [Substrate]

-

Enzyme: Acetylcholinesterase (from Electrophorus electricus)[2]

Step-by-Step Methodology:

-

Preparation: Dissolve the test indanone derivative in DMSO to create a stock solution. Prepare serial dilutions in Phosphate Buffer (final DMSO concentration < 1% to avoid enzyme denaturation).

-

Incubation: In a 96-well plate, add:

-

150 µL Phosphate Buffer (pH 8.0)

-

20 µL Enzyme solution (0.25 U/mL)

-

20 µL Test Compound (various concentrations)

-

Control: Use Donepezil as a positive control.

-

Blank: Buffer + Enzyme (no inhibitor).

-

-

Equilibration: Incubate at 25°C for 10 minutes. This allows the inhibitor to bind to the CAS/PAS of the enzyme.

-

Reaction Initiation: Add 10 µL of DTNB (10 mM) and 10 µL of ATChI (10 mM).

-

Measurement: Monitor absorbance at 412 nm immediately using a microplate reader. The hydrolysis of ATChI produces thiocholine, which reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate.

-

Calculation: Calculate % Inhibition =

. Plot log[Concentration] vs. % Inhibition to determine IC

Comparative Potency Data[3]

| Compound ID | Target | IC | Reference |

| Donepezil | AChE | 0.020 | Standard 3 |

| Indanone 6a | AChE | 0.0018 | 1 |

| Compound 5c | AChE | 0.12 | 4 |

| Compound A1 | AChE / MAO-B | 0.054 / 3.25 | Dual Inhibitor 2 |

Therapeutic Module B: Oncology (Tubulin Inhibition)[3][6]

Indanone derivatives, particularly 3-arylindanones and arylidene indanones , function as potent microtubule destabilizing agents. They bind to the colchicine binding site of tubulin, inhibiting polymerization and causing cell cycle arrest at the G2/M phase.[5]

Mechanism of Action

The trimethoxy-phenyl motif (often found in colchicine and combretastatin A-4) is frequently incorporated into the indanone scaffold (e.g., position C2 or C3). This mimics the pharmacophore required to wedge between the

-

Efficacy: IC

of 6.1 µM for tubulin polymerization inhibition; highly selective against colorectal cancer cell lines 5.

Visualization of Tubulin Destabilization

Figure 2: Mechanism of action for indanone-based antineoplastic agents targeting microtubule dynamics.

Validated Protocol: Tubulin Polymerization Assay

This fluorescence-based assay measures the formation of microtubules from tubulin subunits.

Objective: Quantify the inhibition of tubulin assembly by the indanone derivative.[7][5]

Reagents:

-

Purified Tubulin protein (>99% pure, bovine brain source).

-

GTP (Guanosine triphosphate).

-

PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

DAPI (4',6-diamidino-2-phenylindole) fluorophore (reporter).

Step-by-Step Methodology:

-

Master Mix: Prepare a solution of Tubulin (2 mg/mL) in PEM buffer containing 1 mM GTP. Keep on ice.

-

Compound Addition: Add 5 µL of the test indanone (10x concentration) to a 96-well black plate (pre-warmed to 37°C). Include a Colchicine control (positive inhibitor) and a Taxol control (enhancer).

-

Initiation: Add 45 µL of the Tubulin/GTP master mix to the wells.

-

Kinetic Reading: Immediately place in a fluorescence plate reader set to 37°C.

-

Excitation: 360 nm

-

Emission: 450 nm

-

-

Data Acquisition: Measure fluorescence every 60 seconds for 60 minutes.

-

Analysis: Polymerization is observed as an increase in fluorescence (Vmax). Compare the Vmax of the sample to the Vehicle Control (DMSO) to calculate % Inhibition.

Therapeutic Module C: Inflammation (COX-2 Inhibition)[7][8][9]

Indanone derivatives have shown significant promise as Selective COX-2 Inhibitors .[8] Unlike traditional NSAIDs (which inhibit both COX-1 and COX-2, leading to gastric ulcers), functionalized indanones can fit the larger hydrophobic pocket of COX-2.

-

Key Structural Feature: A methanesulfonamido or sulfonyl group at position C5 is critical for COX-2 selectivity.[8]

-

Key Compound: L-745,337 (6-[(2,4-difluorophenyl)-thio]-5-methanesulfonamido-1-indanone).[8]

-

Activity: Potent oral activity with reduced ulcerogenic potential compared to Indomethacin 8.

Synthetic Accessibility

For researchers aiming to synthesize these derivatives, the Nazarov Cyclization and Friedel-Crafts Acylation are the primary entry points.

General Synthetic Workflow

-

Starting Material: Benzoic acid derivatives or divinyl ketones.

-

Cyclization:

-

Method A (Friedel-Crafts): Reaction of 3-chloropropionyl chloride with a substituted benzene followed by internal cyclization (

catalyst). -

Method B (Nazarov): Acid-catalyzed electrocyclization of divinyl ketones.

-

-

Functionalization: Aldol condensation at C2 with aromatic aldehydes yields 2-arylidene-1-indanones .

References

-

Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters. 1

-

Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega. 3

-

Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors. Chemistry & Biodiversity. 4

-

Design, Synthesis and Biological Evaluation of Novel Indanones Derivatives As Potent Acetylcholinesterase/Monoamine Oxidase B Inhibitors. Taylor & Francis. 2

-

Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer. RSC Medicinal Chemistry.[6] 5

-

Cyclooxygenase-2 inhibitors.[8] Synthesis and pharmacological activities of 5-methanesulfonamido-1-indanone derivatives. Journal of Medicinal Chemistry. 8[9][4]

Sources

- 1. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Cyclooxygenase-2 inhibitors. Synthesis and pharmacological activities of 5-methanesulfonamido-1-indanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Precision Lactam Synthesis: A Technical Guide to the Beckmann Rearrangement of Cyclic Ketoximes

Executive Summary

The Beckmann rearrangement—the acid-mediated isomerization of oximes to amides—remains the premier method for nitrogen insertion into cyclic ketones.[1] While historically dominated by harsh Brønsted acids (e.g., fuming H₂SO₄) for commodity chemical production (Caprolactam), modern drug discovery demands milder, regioselective, and atom-economical protocols.

This guide moves beyond textbook definitions to address the operational realities of rearranging cyclic ketoximes into lactams. We focus on stereoelectronic control, non-corrosive catalytic systems (Cyanuric Chloride, Indium(III)), and industrial vapor-phase strategies, providing researchers with a self-validating roadmap for high-value scaffold synthesis.

Part 1: Mechanistic Dynamics & Stereoelectronic Control

The Stereospecificity Imperative

Success in the Beckmann rearrangement of cyclic systems is dictated by the geometric isomerism of the oxime precursor. Unlike acyclic systems where rotation may occur, cyclic ketoximes are rigid.

-

The Anti-Migration Rule: The migration of the alkyl group occurs anti-periplanar (trans) to the leaving hydroxyl group.

-

Implication: The regiochemistry of the resulting lactam is predetermined by the

configuration of the oxime. In unsymmetrical ketones, separating oxime isomers is critical before rearrangement to avoid regioisomeric mixtures.

The Nitrilium Ion Intermediate

The reaction proceeds through a high-energy nitrilium ion. Stabilizing this intermediate without allowing it to be trapped by side-reactions (fragmentation to nitriles) is the core challenge.

Visualization: Mechanistic Pathway

Caption: The concerted [1,2]-shift is the rate-determining step. Note that ring expansion occurs simultaneously with the departure of the leaving group.

Part 2: Catalytic Strategies & Decision Matrix

Modern synthesis rejects the "dissolve in sulfuric acid" approach for complex molecules due to functional group intolerance. We distinguish between three primary activation modes:

Comparative Analysis of Catalytic Systems

| Parameter | Classical (H₂SO₄ / PCl₅) | TCT (Cyanuric Chloride) | Lewis Acid (In(OTf)₃) | Zeolite (MFI/Silicalite) |

| Mechanism | Brønsted Acid Protonation | O-Triazinyl Activation | Lewis Acid Coordination | Surface Silanol H-Bonding |

| Conditions | Harsh, Exothermic | Mild, Room Temp | Mild, Microwave/Sonic | Vapor Phase (>300°C) |

| Selectivity | High (if substrate stable) | Excellent | High | Moderate to High |

| Waste (E-Factor) | High (Neutralization salts) | Low (Insoluble byproduct) | Very Low (Recyclable) | Minimal (Green) |

| Best For | Simple, robust substrates | Pharma/Complex Scaffolds | Sensitive substrates | Commodity Chemicals |

Catalyst Selection Workflow

Caption: Decision matrix for selecting the optimal activation agent based on substrate sensitivity and scale.

Part 3: Validated Synthetic Protocols

Protocol A: TCT-Mediated Rearrangement (The "Green" Standard)

Best for: Pharmaceutical intermediates, acid-sensitive substrates, and avoiding column chromatography.

Mechanism: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) acts as a dehydrating agent, converting the oxime hydroxyl into a leaving group via nucleophilic aromatic substitution.

Materials:

-

Cyclic Ketoxime (1.0 equiv)

-

Cyanuric Chloride (TCT) (0.5 – 1.0 equiv)

-

ZnCl₂ (1.0 mol% - optional co-catalyst for speed)

-

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step:

-

Preparation: Dissolve the ketoxime in anhydrous MeCN (0.5 M concentration) under N₂ atmosphere.

-

Activation: Add TCT in a single portion at room temperature.

-

Note: If the reaction is sluggish, add 1 mol% ZnCl₂.

-

-

Reaction: Stir at room temperature for 1–4 hours. Monitor by TLC (disappearance of oxime).

-

Observation: A white precipitate (cyanuric acid derivative) often forms, indicating progress.

-

-

Workup: Filter off the solid precipitate. Pour the filtrate into water and extract with Ethyl Acetate.

-

Purification: Wash organic layer with saturated NaHCO₃ (to remove traces of acid) and brine. Dry over Na₂SO₄. Evaporate.

-

Result: Often yields pure lactam without chromatography.

-

Protocol B: Indium(III) Triflate Catalysis

Best for: High-value substrates requiring Lewis acid activation with catalyst recovery.

Materials:

-

Cyclic Ketoxime (1 mmol)

-

In(OTf)₃ (1–5 mol%)

-

Solvent: MeCN or Toluene.

Step-by-Step:

-

Setup: Charge a reaction vial with ketoxime and In(OTf)₃. Add solvent.[2][3][4][5][6]

-

Execution: Reflux for 2 hours OR irradiate in a microwave reactor (100°C, 10 mins).

-

Recovery: Cool the mixture. Add water. Extract with ether.

-

Catalyst Recycle: The aqueous layer containing In(OTf)₃ can be concentrated in vacuo and reused with minimal loss of activity.

Part 4: Industrial & Pharmaceutical Applications[3][8][9][10][11][12]

The Nylon-6 Precursor (Caprolactam)

While familiar, the industrial shift from H₂SO₄ (which produces 4.4 tons of ammonium sulfate waste per ton of lactam) to Zeolite Catalysis is a masterpiece of green engineering.

-

Catalyst: High-silica MFI (Silicalite-1).[7]

-

Process: Vapor phase reaction at 350°C.

-

Mechanism: "Nest silanols" (defects) on the zeolite surface hydrogen-bond with the oxime, facilitating the [1,2]-shift without bulk acid.

Pharmaceutical Ring Expansion

The Beckmann rearrangement is pivotal in synthesizing Azepines and Diazocines .

-

Case Study: 17-Aza-steroids: Used in the synthesis of 5

-reductase inhibitors. The rearrangement of 17-ketosteroid oximes expands the D-ring from 5 to 6 members (lactam), altering the biological binding profile. -

Chiral Lactams: Recent advances (2025-2026) utilize chiral phosphoric acids to induce enantioselective rearrangements in prochiral ketones, a breakthrough for synthesizing GABA analogs like Pregabalin and Phenibut derivatives directly from cyclic ketones.

References

-

Beckmann, E. (1886).[2] "Zur Kenntniss der Isonitrosoverbindungen." Berichte der deutschen chemischen Gesellschaft.

-

Furuya, Y., Ishihara, K., & Yamamoto, H. (2005). "Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst." Journal of the American Chemical Society.

-

Tong, S., et al. (2019). "Cyanuric Chloride / Manganese Chloride Tetrahydrate Catalyzed Beckmann Rearrangement of Ketoximes." International Research Journal of Pure and Applied Chemistry.

-

Ranu, B. C., & Banerjee, S. (2006).[5] "Indium Triflate Catalyzed Rearrangement...". European Journal of Organic Chemistry.[5]

-

Ichihashi, H., & Kitamura, M. (2003). "The Catalysis of Vapor-Phase Beckmann Rearrangement for the Production of ε-Caprolactam." Catalysis Surveys from Asia.

-

Nature Chemistry. (2026).[8] "Highly Enantioselective Synthesis of Chiral Lactams from Cyclic Ketones via Beckmann Rearrangement." Nature Chemistry.[8]

Sources

- 1. Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg( ii ) complex: a mechanistic perce ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02843D [pubs.rsc.org]

- 2. Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciforum.net [sciforum.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Indium Triflate Catalyzed Rearrangement of Aryl-Substituted Cyclopropyl Carbinols to 1,4-Disubstituted 1,3-Butadienes [organic-chemistry.org]

- 6. The Catalysis of Vapor-Phase Beckmann Rearrangement for the Production of ε-Caprolactam | CiNii Research [cir.nii.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. geneonline.com [geneonline.com]

Methodological & Application

Application Note: A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Methyl-2,3-dihydro-1H-inden-1-one oxime

Abstract

This technical guide provides a detailed protocol for the synthesis and comprehensive Nuclear Magnetic Resonance (NMR) analysis of 6-Methyl-2,3-dihydro-1H-inden-1-one oxime. In the absence of directly published experimental spectra for this specific derivative, this document leverages foundational data from the parent compound, 1-indanone oxime, to predict and interpret the ¹H and ¹³C NMR spectra. We present a causal-driven explanation for experimental choices, from synthesis to data acquisition, ensuring a self-validating system for researchers. This note is designed for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of substituted indanone oximes.

Introduction: The Structural Significance of Indanone Oximes

The 2,3-dihydro-1H-inden-1-one (or 1-indanone) framework is a rigid and planar scaffold present in numerous biologically active molecules and pharmaceutical agents.[1] The conversion of the carbonyl group to an oxime introduces a key functional handle (C=N-OH) that can exist as E and Z stereoisomers, profoundly influencing the molecule's chemical reactivity and biological interactions. NMR spectroscopy is the definitive method for elucidating the precise structure and stereochemistry of these compounds. This guide focuses on the 6-methyl substituted analog, providing a predictive framework for its spectral characterization, which is crucial for confirming its identity and purity in synthetic and medicinal chemistry workflows.

Synthesis Protocol: From Ketone to Oxime

The synthesis of 6-Methyl-2,3-dihydro-1H-inden-1-one oxime is a two-step process involving the preparation of the ketone precursor followed by oximation.

Synthesis of 6-Methyl-2,3-dihydro-1H-inden-1-one

Several routes exist for the synthesis of substituted indanones.[2][3] A common and effective method is the intramolecular Friedel-Crafts acylation of a suitable arylpropionic acid.

-

Starting Material: 3-(m-tolyl)propanoic acid.

-

Principle: The carboxylic acid is first converted to an acyl chloride, which then undergoes an intramolecular electrophilic aromatic substitution in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the five-membered ring.

Protocol:

-

In a round-bottomed flask under an inert atmosphere (N₂ or Ar), suspend 3-(m-tolyl)propanoic acid (1.0 equiv) in dichloromethane (DCM).

-

Add oxalyl chloride (1.2 equiv) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. The formation of the acyl chloride is typically quantitative.

-

In a separate, larger flask, prepare a slurry of anhydrous aluminum chloride (AlCl₃, 1.5 equiv) in DCM at 0 °C.

-

Slowly add the previously prepared acyl chloride solution to the AlCl₃ slurry, maintaining the temperature at 0 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl to quench the reaction and decompose the aluminum complexes.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 6-Methyl-2,3-dihydro-1H-inden-1-one, which can be purified by column chromatography or recrystallization.[4]

Oximation of 6-Methyl-2,3-dihydro-1H-inden-1-one

The conversion of the ketone to the oxime is a standard condensation reaction with hydroxylamine.[5] This reaction typically produces a mixture of (E) and (Z) isomers.

Protocol:

-

Dissolve 6-Methyl-2,3-dihydro-1H-inden-1-one (1.0 equiv) in pyridine or a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.1-1.5 equiv). If using an alcohol/water solvent system, also add a base such as sodium acetate or sodium carbonate to liberate the free hydroxylamine.

-

Heat the mixture to 50-70 °C and stir for 1-3 hours. The reaction progress can be monitored by TLC, observing the disappearance of the ketone spot.[5]

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

If pyridine was used, add 1 M HCl and extract the product with ethyl acetate. If an aqueous system was used, the product may precipitate upon cooling and can be collected by filtration.

-

Wash the organic extracts with 1 M HCl (to remove residual pyridine), water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the 6-Methyl-2,3-dihydro-1H-inden-1-one oxime as a solid, which is typically a mixture of E and Z isomers. The isomers can often be separated by column chromatography.

NMR Analysis: Protocol and Predicted Data

NMR Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[6]

Protocol:

-

Mass: Weigh 5-10 mg of the purified oxime for ¹H NMR and 20-40 mg for ¹³C NMR.[7]

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for neutral organic molecules.

-

Homogeneity: Ensure the sample is fully dissolved. Any suspended solid particles will degrade spectral quality by distorting the magnetic field homogeneity.

-

Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Referencing: Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition Workflow

Caption: Workflow from synthesis to NMR data interpretation.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The prediction is based on the published data for 1-indanone oxime, with shifts adjusted for the electron-donating methyl group at the C-6 position.[5] The presence of E and Z isomers will result in two sets of signals, with the E isomer typically being the major product.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities

| Assignment | Predicted Shift (ppm) | Multiplicity | Coupling (Hz) | Notes |

| OH | 8.5 - 9.5 | br s | - | Broad singlet, chemical shift is concentration and solvent dependent. May differ significantly between isomers. |

| H-7 (E isomer) | ~7.55 | d | J ≈ 7.7 | Aromatic proton ortho to the C=N group. Deshielded in the E isomer. |

| H-4 (Z isomer) | ~8.30 | d | J ≈ 7.7 | Aromatic proton ortho to the carbonyl carbon, deshielded by proximity to the oxime OH group in the Z isomer. |

| H-4, H-5, H-7 | 7.0 - 7.4 | m | - | Aromatic protons. The methyl group at C-6 will simplify the pattern compared to the parent indanone. Expect a singlet (or narrow doublet) for H-5 and H-7, and a doublet for H-4. |

| H-3 | 3.0 - 3.2 | m (t-like) | J ≈ 6.0 | Aliphatic protons on C-3. |

| H-2 | 2.9 - 3.1 | m (t-like) | J ≈ 6.0 | Aliphatic protons on C-2. May show distinct shifts for E and Z isomers. |

| CH₃ | ~2.35 | s | - | Methyl group on the aromatic ring. |

Causality: The chemical shift differences between the E and Z isomers are most pronounced for the protons closest to the C=N-OH group, particularly the H-7 and H-4 aromatic protons, due to the anisotropic effect of the hydroxyl group.[5]

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum will also show two sets of signals for the two isomers. The proton-decoupled spectrum will display singlets for each unique carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

| Assignment | Predicted Shift (ppm) | Notes |

| C=N (C-1) | 160 - 165 | Oximino carbon. The chemical shift is highly characteristic and differs between E and Z isomers. The E isomer is typically more downfield (~164 ppm).[5] |

| C-3a, C-7a | 135 - 150 | Aromatic quaternary carbons at the ring junction. |

| C-6 | ~138 | Aromatic quaternary carbon bearing the methyl group. |

| C-4, C-5, C-7 | 120 - 130 | Aromatic CH carbons. |

| C-3 | 28 - 30 | Aliphatic CH₂. |

| C-2 | 25 - 28 | Aliphatic CH₂. The carbon alpha to the C=N group is typically more deshielded. |

| CH₃ | ~21 | Methyl group carbon. |

Trustworthiness: These predicted values are derived from established data for the parent 1-indanone oxime.[5] While the absolute values may vary slightly depending on the solvent and concentration, the relative order of the signals and the diagnostic differences between isomers provide a reliable basis for structural assignment. For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are recommended.

Conclusion

This application note provides a comprehensive, field-proven guide for the synthesis and detailed NMR analysis of 6-Methyl-2,3-dihydro-1H-inden-1-one oxime. By integrating established protocols with predictive spectral analysis based on authoritative data, this document equips researchers with the necessary tools to confidently synthesize, purify, and structurally verify this and related compounds. The emphasis on the causality behind experimental choices and the detailed protocols ensures that this guide serves as a self-validating resource for professionals in chemical and pharmaceutical development.

References

- [Placeholder for Reference 1 - General NMR Principles]

- [Placeholder for Reference 2 - Oxime Chemistry]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

- [Placeholder for Reference 4 - 2D NMR Techniques]

-

Mesbah Energy Co. (2021, April 18). Basics of NMR: Sample preparation and analysis of NMR analysis data. Retrieved from [Link]

-

Serafin, K., & Starecka, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 459–479. [Link]

-

Western University. (2013, September 9). NMR Sample Preparation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for the Preparation of 1-Indanone Oxime. Org. Synth. 2016, 93, 1-15. Retrieved from [Link]

- [Placeholder for Reference 10 - Friedel-Crafts Reactions]

- [Placeholder for Reference 11 - Indanone Biological Activity]

-

de Souza, A. S., et al. (2020). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. Journal of the Brazilian Chemical Society, 31(9), 1899-1910. [Link]

-

Li, J., et al. (2013). Rapid Photochemical Synthesis of 6-Methyl-1-Indanone. Advanced Materials Research, 602-604, 30-33. [Link]

- [Placeholder for Reference 14 - NMR D

- [Placeholder for Reference 15 - Safety in the Lab]

-

da Silva, F. S. Q., et al. (2020). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. Journal of the Brazilian Chemical Society, 31, 1899-1910. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. 6-Methyl-1-indanone | 24623-20-9 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]

Application Note: High-Performance Synthesis of Indanone Oxime Derivatives for Antiviral Discovery

Executive Summary

This technical guide details the optimized synthesis and application of 1-indanone oximes and their O-alky/acyl derivatives as privileged scaffolds in the development of antiviral agents. While historically utilized as intermediates for aminoindanes (e.g., in the synthesis of HIV protease inhibitors like Indinavir precursors), recent structure-activity relationship (SAR) studies have validated the direct antiviral potency of indanone oxime ethers . These moieties function by modulating viral entry or activating host immune responses, particularly against RNA viruses.

This document provides a validated, scalable workflow for generating high-purity indanone oxime libraries, bridging the gap between synthetic organic chemistry and antiviral screening.

Scientific Background & Pharmacophore Logic[1]

The Indanone Scaffold in Virology

The 2,3-dihydro-1H-inden-1-one (indanone) core is a "privileged structure" in medicinal chemistry due to its rigid bicyclic framework, which mimics the purine/pyrimidine bases of viral genetic material or the transition states of viral proteases.

-

Mechanism of Action (MoA):

-

Direct Inhibition: O-substituted oximes can occupy hydrophobic pockets in viral polymerases (e.g., NS5B in HCV) or capsid proteins, sterically hindering conformational changes required for viral replication.

-

Immune Activation: Recent studies (Lan et al., 2023) indicate that specific indanone oxime ethers induce systemic acquired resistance, upregulating defense enzymes (SOD, POD, PAL) that degrade viral components.

-

Synthetic Utility: The oxime group (

) serves as a versatile protecting group or a precursor for Beckmann rearrangement (to isoquinolines) or reduction (to 1-aminoindanes), both of which are critical pharmacophores in FDA-approved drugs.

-

Structural Logic Diagram

The following diagram illustrates the synthetic divergence from the core indanone scaffold to bioactive antiviral candidates.

Figure 1: Synthetic divergence of 1-indanone. The green path highlights the direct synthesis of antiviral oxime ethers described in this protocol.

Experimental Protocols

Protocol A: Green Synthesis of 1-Indanone Oxime (Scale: 100 mmol)

Rationale: This protocol replaces the traditional pyridine solvent method with an ethanol/sodium acetate system, improving safety and simplifying workup without compromising yield (>95%).

Materials:

-

1-Indanone (CAS: 83-33-0)

-

Hydroxylamine hydrochloride (

) -

Sodium Acetate trihydrate (

) -

Ethanol (95%)

-

TLC Plates (Silica gel 60

)[1]

Step-by-Step Methodology:

-

Charge: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Indanone (13.2 g, 100 mmol) in Ethanol (150 mL) .

-

Reagent Prep: In a separate beaker, dissolve Hydroxylamine HCl (10.4 g, 150 mmol) and Sodium Acetate (20.4 g, 150 mmol) in Water (50 mL) .

-

Note: The NaOAc acts as a buffer to neutralize the HCl released, driving the equilibrium forward.

-

-

Addition: Slowly add the aqueous hydroxylamine solution to the indanone/ethanol mixture over 10 minutes.

-

Reaction: Fit a reflux condenser and heat the mixture to 70°C for 2-3 hours .

-

Validation: Monitor by TLC (Hexane:EtOAc 3:1).[1] The starting material (

) should disappear, replaced by the oxime (

-

-

Workup:

-

Cool the mixture to room temperature. The oxime often precipitates as white/off-white crystals.

-

Remove ethanol under reduced pressure (Rotavap).[1]

-

Add Water (200 mL) to the residue and stir for 30 minutes to dissolve inorganic salts.

-

Filter the precipitate and wash with cold water (

mL).

-

-

Drying: Dry the solid in a vacuum oven at 45°C overnight.

Expected Yield: 14.0 – 14.5 g (95-98%). Characterization: Melting Point: 146–150°C (E-isomer).[1]

Protocol B: Synthesis of Antiviral Indanone Oxime Ethers (Library Generation)

Rationale: Free oximes are metabolically labile. O-alkylation stabilizes the molecule and adds hydrophobic bulk necessary for viral enzyme binding.

Reaction Scheme:

Materials:

-

Alkyl Halide (e.g., Benzyl bromide, 4-chlorobenzyl chloride, or allyl bromide)

-

Potassium Carbonate (anhydrous)

-

Acetone (Dry)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1-Indanone Oxime (1.47 g, 10 mmol) in Dry Acetone (30 mL) .

-

Base Activation: Add Potassium Carbonate (2.76 g, 20 mmol) . Stir at room temperature for 15 minutes.

-

Mechanistic Insight:

deprotonates the oxime hydroxyl group (

-

-

Alkylation: Add the specific Alkyl Halide (11 mmol) dropwise.

-

Reflux: Heat to reflux (56°C) for 4–6 hours .

-

Validation: TLC should show a new spot with higher

than the parent oxime (due to loss of H-bond donation).

-

-

Filtration: Filter off the inorganic salts (

) while hot. -

Isolation: Evaporate the acetone. Recrystallize the residue from Ethanol/Water or purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Data Analysis & Validation

Quantitative Yield Comparison

The following table compares the efficiency of different synthetic routes for 1-indanone oxime production.

| Method | Solvent System | Base Catalyst | Temp (°C) | Time (h) | Yield (%) | Green Score* |

| Protocol A (Recommended) | EtOH / H2O | NaOAc | 70 | 3 | 98 | High |

| Classical Method | Pyridine | Pyridine | 50 | 0.5 | 99 | Low (Toxicity) |

| Acid Catalyzed | MeOH | H2SO4 | Reflux | 6 | 85 | Med |

*Green Score based on solvent toxicity and atom economy.

Spectroscopic Validation (NMR)

To confirm the synthesis of the O-alkylated antiviral candidate, look for these diagnostic signals:

-

NMR (400 MHz,

-

Oxime Core: Multiplets at

2.9–3.1 ppm (Indane -

Linker: Singlet at

5.2 ppm (if Benzyl- -

Aromatic Shift: The C7 proton (ortho to carbonyl position) often shifts downfield (

~7.6-8.4 ppm) depending on E/Z isomerism.

-

Mechanism of Action Visualization

The following diagram hypothesizes the binding interaction of the synthesized Indanone Oxime Ether within a viral hydrophobic pocket (e.g., HCV NS5B or Capsid protein), based on SAR data from Lan et al. (2023).

Figure 2: Pharmacophore mapping of Indanone Oxime Ethers against viral targets. The rigid indanone core anchors the molecule, while the ether tail penetrates hydrophobic pockets to block enzyme function.

References

-

Lan, S., Zhang, W., & Gan, X. (2023).[4] Novel 1-Indanone derivatives containing oxime and oxime ether moieties as immune activator to resist plant virus.[4][5][6] Pest Management Science, 79(6), 2186-2196.

-

Okano, K., & Fukuyama, T. (2011). Synthesis of 1-Indanone Oxime. Organic Syntheses, 88, 138-151.

-

BenchChem. (2025).[7] The Multifaceted Biological Activities of Indanone Derivatives: A Technical Guide.

-

Siddappa, P., & Patil, S. (2017).[8] Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 170-193.

-

Araujo, C. R., et al. (2020). 1-Indanone derivatives: a novel one-pot approach to imides via Beckmann-like rearrangement. Journal of the Brazilian Chemical Society.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CAS 3349-60-8: 2,3-Dihydro-1H-inden-1-one oxime [cymitquimica.com]

- 3. prepchem.com [prepchem.com]

- 4. Novel 1-Indanone derivatives containing oxime and oxime ether moieties as immune activator to resist plant virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Stability and Storage of Indanone Oximes

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with indanone oximes. This guide provides in-depth, field-proven insights into the stability and optimal storage conditions for this important class of chemical intermediates. Understanding these parameters is critical for ensuring experimental reproducibility, maintaining sample integrity, and preventing the formation of unwanted byproducts.

Section 1: Frequently Asked Questions (FAQs) on Indanone Oxime Stability

This section addresses the most common initial queries regarding the handling and storage of indanone oximes.

Q1: What are the primary factors that influence the stability of indanone oximes?

A1: The chemical integrity of indanone oximes is primarily influenced by five factors: pH, temperature, light, oxygen, and purity. The oxime functional group (C=N-OH) is susceptible to several degradation pathways, including hydrolysis, thermal or acid-catalyzed Beckmann rearrangement, and photolytic or oxidative decomposition.[1][2][3] The indanone ring itself can also be subject to degradation, further emphasizing the need for controlled conditions.[4]

Q2: What are the ideal storage conditions for solid indanone oximes?

A2: For optimal long-term stability, solid indanone oximes, which typically present as a white to yellow powder or crystals, should be stored under refrigerated conditions (2°C to 8°C).[5][6] It is crucial to store the compound in a tightly sealed, opaque or amber container to protect it from moisture and light.[6] For highly sensitive derivatives or for use as an analytical standard, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation.[1]

Q3: I need to work with indanone oxime in a solution. What are the best practices for storage?

A3: Due to the risk of hydrolysis, it is strongly recommended to prepare aqueous or protic solvent solutions of indanone oximes fresh for each experiment.[6][7] If short-term storage is unavoidable, the solution should be kept refrigerated (2-8°C), protected from light, and used within 24-48 hours. The stability in aqueous solutions is highly pH-dependent; neutral to slightly alkaline conditions are generally more stable than acidic conditions, which can catalyze hydrolysis back to 1-indanone and hydroxylamine.[2][8][9]

Q4: How can I visually or analytically detect if my indanone oxime sample has degraded?

A4: Visual signs of degradation can include a noticeable color change (e.g., from white/off-white to yellow or brown), a change in texture such as clumping (indicating moisture uptake), or a lower-than-expected melting point.[6] However, these are only qualitative indicators. For definitive assessment, analytical techniques are required. A simple Thin-Layer Chromatography (TLC) analysis against a fresh or purified standard can quickly reveal the presence of impurities. For quantitative analysis and identification of degradants, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.[6][10]

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a problem-and-solution framework for issues that may arise from indanone oxime instability during an experiment.

| Observed Problem | Probable Cause(s) | Troubleshooting & Validation Steps |

| Inconsistent Reaction Yields or Unexplained Side Products | Degradation of the indanone oxime starting material prior to the reaction. | 1. Verify Purity: Run a purity check on your starting material using TLC, ¹H NMR, or HPLC against a known standard.[6] 2. Use Fresh Sample: If degradation is confirmed or suspected, use a new, unopened batch of the reagent. 3. Review Storage: Confirm that the compound has been stored according to the recommendations (refrigerated, dark, dry).[6][11] |

| 1-Indanone Detected as a Major Impurity in Reaction Mixture | Hydrolysis of the oxime functional group. This is often catalyzed by acidic conditions or the presence of water.[7] | 1. Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere to exclude atmospheric moisture. 2. Control pH: Avoid acidic catalysts if possible. If acid is required, use the minimum effective amount and consider a non-aqueous workup. The rate of oxime hydrolysis is significantly accelerated by acid.[8] |

| Unexpected Lactam Formation (e.g., 3,4-dihydro-2(1H)-quinolinone) | Unintended Beckmann Rearrangement . This classic reaction of oximes can be initiated by heat or the presence of acid (including Lewis acids or even silica gel).[12][13][14] | 1. Temperature Control: Maintain the lowest possible reaction temperature to minimize thermal stress.[1] 2. Purify Reagents: Ensure all reagents and solvents are free from acidic impurities. 3. Chromatography Considerations: Be aware that prolonged exposure to silica gel during column chromatography can sometimes induce this rearrangement. Consider using a deactivated stationary phase or minimizing contact time.[13] |

| Sample Discoloration (Yellowing/Browning) During Reaction | Photodegradation or Oxidation. Oximes can be sensitive to UV and visible light, which can initiate radical reactions.[15] Oxidation can also lead to colored byproducts. | 1. Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in an amber glass vessel.[2][6] 2. Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) and maintain a positive pressure throughout the experiment to prevent oxidation.[1] |

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing stability-related issues.

Caption: Troubleshooting workflow for indanone oxime stability issues.

Section 3: Key Degradation Pathways & Recommended Storage Summary

A foundational understanding of how indanone oximes degrade is essential for designing robust experimental protocols.

Primary Degradation Pathways

Caption: Major degradation pathways for indanone oximes.

Summary of Recommended Storage Conditions

| Parameter | Solid Compound (Long-Term) | Solid Compound (Short-Term) | Solution (Short-Term Only) |

| Temperature | 2°C to 8°C (Refrigerated)[6][16] | Room Temperature (Cool, controlled) | 2°C to 8°C (Refrigerated)[6] |

| Atmosphere | Inert Gas (N₂ or Ar) recommended | Tightly Sealed | Inert Gas overlay recommended |

| Light | Protect from light (Amber/Opaque Vial)[6] | Protect from light | Protect from light (Amber Vial/Foil)[2] |

| Moisture | Tightly Sealed, Desiccant optional | Tightly Sealed | Use anhydrous solvents; prepare fresh |

| Duration | > 12 months | < 1 month | < 48 hours |

Section 4: Experimental Protocol for Forced Degradation Study

To proactively understand the stability profile of a specific indanone oxime derivative, a forced degradation study is invaluable. This involves subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and establish a stability-indicating analytical method.[3][17]

Objective: To identify the degradation products of an indanone oxime under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

-

Indanone oxime sample

-

HPLC system with a suitable detector (e.g., UV-Vis or DAD)

-

C18 HPLC column

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Acetonitrile (ACN) and water (HPLC grade)

-

pH meter

-

Photostability chamber, Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of the indanone oxime in ACN or a suitable solvent at a concentration of ~1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

-

Heat at 60°C for 4-8 hours.

-

Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

-

Keep at room temperature for 2-4 hours.

-

Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of ~100 µg/mL for analysis.[18]

-

-

Oxidative Degradation:

-

To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

-

Keep at room temperature for 6-12 hours, protected from light.

-

Dilute to a final concentration of ~100 µg/mL for analysis.[19]

-

-

Thermal Degradation:

-

Place the solid indanone oxime in an oven at 80°C for 24 hours.

-

Prepare a solution from the stressed solid at ~100 µg/mL for analysis.

-

-

Photolytic Degradation:

-

Expose the solid indanone oxime to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[3]

-

Prepare a solution from the stressed solid at ~100 µg/mL for analysis.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, by a validated, stability-indicating HPLC method.

-

The goal is to achieve 5-20% degradation of the active substance to ensure that secondary degradation is minimized.[19]

-

Characterize significant degradation products using LC-MS/MS if necessary.

-

This systematic approach provides a comprehensive degradation map, which is essential for developing stable formulations and defining appropriate storage and handling procedures throughout the drug development lifecycle.[3][17]

References

-

Wikipedia. Oxime. [Online] Available at: [Link]

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Also available at: [Link]

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC, NIH. [Online] Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 1-Indanone Oxime in Modern Organic Synthesis. [Online] Available at: [Link]

-

ResearchGate. (2022). (PDF) Oximes of fluoroalkyl-containing 1,3-diketones: specific features of synthesis, analysis, and thermal stability. [Online] Available at: [Link]

-

Thieme. (Date not available). Oximes. [Online] Available at: [Link]

-

Royal Society of Chemistry. (2021). Oxime as a general photocage for the design of visible light photo-activatable fluorophores. Chemical Science. [Online] Available at: [Link]

-

Royal Society of Chemistry. (2021). Photochemical radical cyclization reactions with imines, hydrazones, oximes and related compounds. Chemical Society Reviews. [Online] Available at: [Link]

-

Organic Syntheses. (Date not available). 2-indanone. [Online] Available at: [Link]

-

Master Organic Chemistry. (Date not available). Hydrolysis of imines to give ketones (or aldehydes). [Online] Available at: [Link]

-

Cole-Parmer. (2005). Material Safety Data Sheet - 1-Indanone, 99+%. [Online] Available at: [Link]

-

MDPI. (2023). Experimental Investigations of the Thermal Safety of Methyl Ethyl Ketone Oxime Hydrochloride Based on the Flask Method, Thermal Analysis, and GC-MS. Processes. [Online] Available at: [Link]

-

MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Online] Available at: [Link]

-

Royal Society of Chemistry. (2022). Synthesis and characterization of thermally stable energetic complexes with 3,5-diaminopyrazolone-4-oxime as a nitrogen-rich ligand. CrystEngComm. [Online] Available at: [Link]

-

CDC Stacks. (Date not available). Isolation and analysis of carbonyl compounds as oximes. [Online] Available at: [Link]

-

Organic Syntheses. (Date not available). Organic Syntheses Procedure. [Online] Available at: [Link]

-

PubMed. (1986). Studies on the decomposition of the oxime HI 6 in aqueous solution. Archives of Toxicology. [Online] Available at: [Link]

-

Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Online] Available at: [Link]

-

SciELO. (2025). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. [Online] Available at: [Link]

-

Mis-Asia. (2024). Acetone Oxime: Properties, Applications, and Safe Handling in Industrial Chemistry. [Online] Available at: [Link]

-

ACS Publications. (2022). Unusually Chemoselective Photocyclization of 2-(Hydroxyimino)aldehydes to Cyclobutanol Oximes: Synthetic, Stereochemical, and Mechanistic Aspects. The Journal of Organic Chemistry. [Online] Available at: [Link]

-

Royal Society of Chemistry. (Date not available). Cu-catalyzed coupling of indanone oxime acetates with thiols to 2,3-difunctionalized indenones. Chemical Communications. [Online] Available at: [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Online] Available at: [Link]

-

Rasayan Journal of Chemistry. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. [Online] Available at: [Link]

-

Korean Chemical Society. (2000). Beckmann Rearrangements of 1-Indanone Oxime Derivatives Using Aluminum Chloride and Mechanistic Considerations. [Online] Available at: [Link]

-

Journal of Pharmaceutical Negative Results. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. [Online] Available at: [Link]

-

PMC, NIH. (2025). Hydroxyl and nitrate co-upgrading to oxime via anode-cathode cascade electrolyzer. [Online] Available at: [Link]

-

ResearchGate. (2017). What is the appropriate method for the preparation of oxime compounds having carbonyl group?. [Online] Available at: [Link]

-

Organic Syntheses. (Date not available). Organic Syntheses Procedure. [Online] Available at: [Link]

-

Master Organic Chemistry. (Date not available). Beckmann Rearrangement. [Online] Available at: [Link]

- Google Patents. (Date not available). DE19800543A1 - Method for determining oximes in chemical sample solution in paint, lacquer and varnish industries.

-

(Date not available). QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES. [Online] Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. scispace.com [scispace.com]